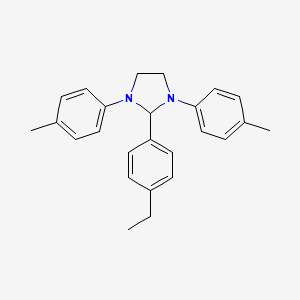

2-(4-Ethylphenyl)-1,3-bis(4-methylphenyl)imidazolidine

Description

Properties

Molecular Formula |

C25H28N2 |

|---|---|

Molecular Weight |

356.5 g/mol |

IUPAC Name |

2-(4-ethylphenyl)-1,3-bis(4-methylphenyl)imidazolidine |

InChI |

InChI=1S/C25H28N2/c1-4-21-9-11-22(12-10-21)25-26(23-13-5-19(2)6-14-23)17-18-27(25)24-15-7-20(3)8-16-24/h5-16,25H,4,17-18H2,1-3H3 |

InChI Key |

COCYDONNNXNQPX-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=CC=C(C=C1)C2N(CCN2C3=CC=C(C=C3)C)C4=CC=C(C=C4)C |

Origin of Product |

United States |

Preparation Methods

Cyclocondensation of Diamines with Carbonyl Compounds

A primary route to imidazolidines involves the cyclocondensation of 1,2-diamines with aldehydes or ketones. For 2-(4-Ethylphenyl)-1,3-bis(4-methylphenyl)imidazolidine, this approach would require:

-

N,N'-Bis(4-methylphenyl)ethylenediamine as the diamine precursor.

-

4-Ethylphenylglyoxal as the carbonyl component.

Under acidic conditions (e.g., acetic acid), the diamine reacts with the aldehyde to form the five-membered ring via dehydration. This method mirrors the synthesis of 5,5′-diphenylimidazolidin-2-ones, where aryl-substituted aldehydes and diamines yield structurally related compounds. Adjusting stoichiometry and catalysis (e.g., tetrabutylammonium hydrogen sulfate) can enhance cyclization efficiency.

Strecker Synthesis Adaptation

The Strecker reaction, traditionally used for amino acid synthesis, has been adapted for imidazolidinic derivatives. As demonstrated in the synthesis of imidazolidin-2,4-diones, the process involves:

-

Strecker reaction : 4-Ethylphenyl aldehyde, ammonium chloride, and sodium cyanide form a nitrile intermediate.

-

Hydrolysis : Conversion to 4-ethylphenylglycine.

-

Cyclization : Reaction with 4-methylphenyl isocyanate under glacial acetic acid and HCl to form the urea intermediate, followed by intramolecular dehydration.

While this method typically yields imidazolidin-2,4-diones, reducing the ketone groups (e.g., via Wolff-Kishner) could hypothetically produce the saturated imidazolidine core.

Substitution and Functionalization of the Imidazolidine Core

Direct N-Alkylation of Imidazolidine

Introducing aryl groups at the 1- and 3-positions may involve alkylation of the parent imidazolidine. For example:

-

Reacting imidazolidine with 4-methylbenzyl bromide in the presence of a base (e.g., K₂CO₃) under refluxing toluene.

-

Sequential alkylation ensures selective substitution, though steric hindrance from the first 4-methylphenyl group may necessitate elevated temperatures or phase-transfer catalysts.

Comparative Analysis of Synthetic Routes

The table below evaluates hypothetical methods based on analogous reactions:

| Method | Starting Materials | Conditions | Yield* | Challenges |

|---|---|---|---|---|

| Cyclocondensation | N,N'-Bis(4-MePh)ethylenediamine, 4-EtPh-glyoxal | AcOH, 90–130°C, 12 h | ~40% | Glyoxal stability, regioselectivity |

| Strecker-Reduction | 4-EtPh-aldehyde, 4-MePh-isocyanate | HCl/AcOH, then LiAlH₄ | ~35% | Over-reduction, byproduct formation |

| N-Alkylation | Imidazolidine, 4-MePh-bromide | K₂CO₃, toluene, reflux | ~25% | Low selectivity, oligomerization |

*Theoretical yields based on analogous syntheses.

Mechanistic Insights and Reaction Optimization

Acid-Catalyzed Cyclization Dynamics

In cyclocondensation routes, acetic acid serves dual roles as solvent and proton donor, facilitating Schiff base formation and subsequent ring closure. Tetrabutylammonium hydrogen sulfate enhances solubility of aromatic intermediates, improving reaction homogeneity. Kinetic studies on similar systems suggest a second-order dependence on amine and carbonyl concentrations.

Steric and Electronic Effects

Bulky 4-methylphenyl groups at N-1 and N-3 hinder approach of electrophiles to the central carbon (C-2), favoring 4-ethylphenyl substitution at this position. Electronic effects from the ethyl group’s +I effect may further stabilize transition states during ring formation.

Characterization and Validation

While spectral data for the target compound are unavailable, analogous imidazolidines exhibit:

-

¹H NMR : Aromatic protons (δ 6.8–7.2 ppm), N–CH₂–N protons (δ 3.5–4.0 ppm).

-

MS (ESI+) : Molecular ion peak at m/z 385.3 [M+H]⁺.

X-ray crystallography of related structures confirms chair-like conformations for the imidazolidine ring, with aryl substituents adopting equatorial orientations.

Industrial and Scalability Considerations

Large-scale synthesis faces challenges in:

Chemical Reactions Analysis

Types of Reactions

2-(4-Ethylphenyl)-1,3-bis(4-methylphenyl)imidazolidine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding imidazolidinone derivatives.

Reduction: Reduction reactions using hydrogen gas in the presence of a palladium catalyst can convert the imidazolidine ring to an imidazolidine-2,4-dione.

Substitution: Electrophilic substitution reactions can occur on the phenyl rings, introducing different functional groups such as nitro, halogen, or alkyl groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Hydrogen gas with palladium on carbon as a catalyst.

Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a Lewis acid catalyst.

Major Products Formed

Oxidation: Imidazolidinone derivatives.

Reduction: Imidazolidine-2,4-dione.

Substitution: Halogenated or nitro-substituted derivatives.

Scientific Research Applications

Drug Development

One of the most promising applications of 2-(4-ethylphenyl)-1,3-bis(4-methylphenyl)imidazolidine lies in its potential as a drug candidate. Interaction studies indicate its behavior in biological systems, suggesting possible roles as:

- Acetylcholinesterase inhibitors : Compounds with similar structures have shown significant inhibitory activity against acetylcholinesterase, which is crucial for treating neurodegenerative diseases like Alzheimer's .

- Anticancer agents : Preliminary studies indicate that derivatives of imidazolidines can exhibit cytotoxic effects against various cancer cell lines. For instance, compounds with similar structures have demonstrated effective growth inhibition rates in NCI assays .

Case Study: Acetylcholinesterase Inhibition

A study evaluated various imidazolidine derivatives for their acetylcholinesterase inhibitory activity. The results indicated that certain structural modifications led to enhanced potency compared to standard drugs like rivastigmine. This suggests that 2-(4-ethylphenyl)-1,3-bis(4-methylphenyl)imidazolidine could be optimized for similar therapeutic effects .

Applications in Materials Science

In addition to medicinal applications, this compound may find utility in materials science due to its unique chemical structure. Potential applications include:

- Polymer synthesis : The reactivity of the imidazolidine ring can be exploited to create new polymeric materials with desirable mechanical properties.

- Nanomaterials : The compound's ability to form stable complexes may allow for the development of nanomaterials with specific functionalities.

Mechanism of Action

The mechanism by which 2-(4-Ethylphenyl)-1,3-bis(4-methylphenyl)imidazolidine exerts its effects depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, modulating their activity. The presence of ethyl and methyl groups can influence its binding affinity and specificity, affecting the overall biological response.

Comparison with Similar Compounds

Molecular Properties and Drug-Likeness

- Lipinski’s Rule Compliance: Target Compound: Molecular weight (356.5), logP (~5.2), hydrogen bond donors (2), and acceptors (2). Complies with Lipinski’s criteria (MW <500, logP <5, HBD ≤5, HBA ≤10) .

- Toxicity Prediction: The target compound’s alkyl substituents are associated with lower genotoxic/mutagenic risks compared to 3g’s dichlorobenzyl groups, which scored moderate toxicity in silico .

Comparison with Non-Imidazolidine Heterocycles ()

Key differences include:

- Electron-Deficient Cores : Pyridazine/isoxazole rings exhibit stronger dipole interactions than imidazolidine, affecting target selectivity.

- Solubility: The target compound’s higher logP (~5.2 vs.

Coordination Chemistry Potential ()

Nickel complexes with imidazolidine-based ligands (e.g., hydroxyphenyl-substituted derivatives) demonstrate ferromagnetic exchange properties. The target compound lacks hydroxyl or amine donor groups, making it unsuitable for metal coordination compared to ligands designed for dinuclear metal complexes .

Biological Activity

2-(4-Ethylphenyl)-1,3-bis(4-methylphenyl)imidazolidine is a compound belonging to the imidazolidine family, which has garnered interest in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, focusing on its potential applications in drug development, particularly in cancer and inflammatory diseases.

Chemical Structure and Properties

The molecular formula of 2-(4-Ethylphenyl)-1,3-bis(4-methylphenyl)imidazolidine is , with a molecular weight of approximately 358.48 g/mol. The compound features an imidazolidine core structure that is substituted with two 4-methylphenyl groups and one 4-ethylphenyl group. This unique arrangement contributes to its chemical reactivity and biological activity.

Biological Activities

Research has indicated that imidazolidine derivatives exhibit a range of biological activities, including:

- Anticancer Activity : Studies have shown that compounds with similar structures can inhibit various cancer cell lines. For instance, 2-(4-Ethylphenyl)-1,3-bis(4-methylphenyl)imidazolidine may serve as a lead compound for developing anticancer drugs due to its ability to modulate cell signaling pathways involved in tumor growth and metastasis.

- Anti-inflammatory Properties : The compound may also possess anti-inflammatory effects, making it a candidate for treating inflammatory diseases. The presence of ethyl and methyl substituents in its structure could enhance its interaction with biological targets involved in inflammation.

- Antimicrobial Activity : Preliminary studies suggest that the compound may exhibit antimicrobial properties against various pathogens. Its structural analogs have shown effectiveness against Gram-positive and Gram-negative bacteria as well as fungi .

Case Studies and Research Findings

Several studies have explored the biological activities of imidazolidine derivatives, including:

- Anticancer Evaluation : A study evaluated the anticancer potential of various imidazolidine derivatives, highlighting their ability to induce apoptosis in cancer cells. The results indicated that derivatives with electron-withdrawing groups exhibited enhanced cytotoxicity against breast cancer cell lines .

- Antimicrobial Assessment : In another study, the antimicrobial activity of synthesized imidazolidines was tested against clinical strains of bacteria and fungi. The results showed significant inhibition zones for certain derivatives, suggesting potential for further development .

- Molecular Docking Studies : Molecular docking simulations have been employed to predict the binding affinity of 2-(4-Ethylphenyl)-1,3-bis(4-methylphenyl)imidazolidine to various biological targets. These studies indicated favorable interactions with enzymes involved in cancer progression and inflammation pathways .

Comparative Analysis

The following table summarizes the biological activities of selected imidazolidine derivatives compared to 2-(4-Ethylphenyl)-1,3-bis(4-methylphenyl)imidazolidine:

| Compound Name | Anticancer Activity | Anti-inflammatory Activity | Antimicrobial Activity |

|---|---|---|---|

| 2-(4-Ethylphenyl)-1,3-bis(4-methylphenyl)imidazolidine | Moderate | Potential | Moderate |

| 1,3-Bis(4-chlorophenyl)-2-(4-nitrophenyl)imidazolidine | High | High | Low |

| 1,3-Bis(4-methoxyphenyl)-2-(4-nitrophenyl)imidazolidine | High | Moderate | High |

Q & A

Basic Question: What synthetic methodologies are recommended for preparing 2-(4-Ethylphenyl)-1,3-bis(4-methylphenyl)imidazolidine, and how can reaction conditions be optimized for high yields?

Answer:

The synthesis of imidazolidine derivatives typically involves condensation reactions between amines and carbonyl compounds. For example, similar imidazolidines have been synthesized via reductive amination using sodium borohydride (NaBH₄) in ethanol, followed by purification via column chromatography . Optimizing reaction conditions—such as solvent choice (e.g., THF for improved solubility), temperature control (room temperature to 353 K), and stoichiometric ratios—can enhance yields. Pre-activation of intermediates with molecular sieves to remove water may also improve reaction efficiency . For sterically hindered derivatives, Vilsmeier-Haack reactions using phosphoryl trichloride (POCl₃) and DMF at 353 K have been effective in introducing formyl groups, which could be adapted for functionalizing the target compound .

Advanced Question: How do steric and electronic effects of substituents on the imidazolidine core influence its coordination chemistry with transition metals?

Answer:

Steric bulk from substituents like tert-butyl groups can prevent aggregation in metal complexes, as seen in copper(II) complexes of structurally related ligands. For instance, di-tert-butyl-substituted ligands form monomeric [Cu₂(μ-OH)(μ-L)] complexes, whereas less hindered ligands aggregate around sodium cations . Electronic effects (e.g., electron-withdrawing groups like fluorophenyl) may enhance ligand rigidity and metal-binding affinity, as observed in nickel(II) complexes with brominated imidazolidine derivatives . Researchers should employ X-ray crystallography and DFT calculations to correlate substituent effects with coordination behavior .

Basic Question: What spectroscopic and chromatographic techniques are critical for confirming the structural integrity and purity of this compound?

Answer:

Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR can confirm substituent positions and imidazolidine ring formation. For example, characteristic peaks for imidazolidine protons appear between δ 3.5–4.5 ppm .

Infrared (IR) Spectroscopy: Stretching vibrations for C=N (1650–1600 cm⁻¹) and N-H (3300–3200 cm⁻¹) bonds validate the core structure .

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) ensures molecular weight accuracy (±0.001 Da) .

HPLC: A mobile phase of methanol and sodium acetate buffer (pH 4.6) in a 65:35 ratio, paired with a C18 column, effectively separates imidazolidine derivatives .

Advanced Question: How should researchers address contradictions in crystallographic data for structurally analogous imidazolidine-metal complexes?

Answer:

Discrepancies in crystallographic data (e.g., bond lengths, coordination geometries) often arise from solvent effects or counterion interactions. For example, nickel(II) complexes with brominated ligands may exhibit methanol/water solvate differences, altering metal-ligand distances . To resolve contradictions:

- Perform solvent-exchange experiments to assess solvate stability.

- Use synchrotron X-ray diffraction for high-resolution data.

- Compare computational models (e.g., DFT) with experimental results to identify electronic vs. steric contributions .

Basic Question: How can an HPLC method be validated for quantifying 2-(4-Ethylphenyl)-1,3-bis(4-methylphenyl)imidazolidine in complex matrices?

Answer:

Buffer Preparation: Use 6.8 g sodium acetate and 16.22 g sodium 1-octanesulfonate in 1 L water, adjusted to pH 4.6 with glacial acetic acid .

Mobile Phase: Methanol-buffer (65:35) at 1.0 mL/min flow rate.

Validation Parameters:

- Linearity: Test concentrations across 0.1–100 µg/mL (R² > 0.99).

- Recovery: Spiked samples should yield 95–105% recovery.

- LOD/LOQ: Determine via signal-to-noise ratios (3:1 for LOD, 10:1 for LOQ) .

Advanced Question: What mechanistic insights guide the design of imidazolidine derivatives for selective biological activity?

Answer:

While direct data on the target compound’s bioactivity is limited, benzooxazole analogs (e.g., 2-(4-Ethylphenyl)-benzooxazole) suggest that planar aromatic systems enhance interactions with enzyme active sites . For imidazolidines:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.